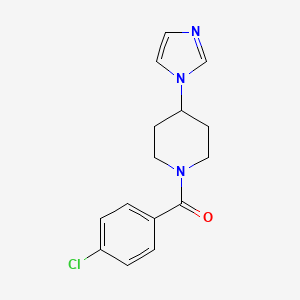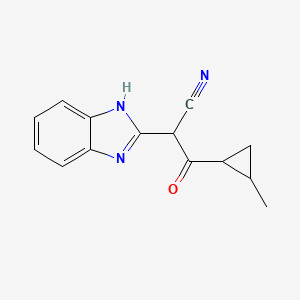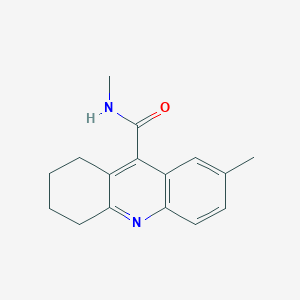![molecular formula C14H14N2OS B7528557 2-methyl-N-[4-(1,3-thiazol-2-yl)phenyl]cyclopropane-1-carboxamide](/img/structure/B7528557.png)
2-methyl-N-[4-(1,3-thiazol-2-yl)phenyl]cyclopropane-1-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-methyl-N-[4-(1,3-thiazol-2-yl)phenyl]cyclopropane-1-carboxamide, also known as MTCC, is a synthetic compound that has been widely used in scientific research. It is a cyclopropane-containing compound that has shown promise in various biological applications due to its unique chemical structure.
作用机制
The mechanism of action of 2-methyl-N-[4-(1,3-thiazol-2-yl)phenyl]cyclopropane-1-carboxamide is not fully understood. However, it has been proposed that the cyclopropane ring in 2-methyl-N-[4-(1,3-thiazol-2-yl)phenyl]cyclopropane-1-carboxamide may interact with biological membranes, leading to changes in the membrane structure and function. This, in turn, may affect various cellular processes such as signal transduction, ion transport, and protein-protein interactions.
Biochemical and Physiological Effects:
2-methyl-N-[4-(1,3-thiazol-2-yl)phenyl]cyclopropane-1-carboxamide has been shown to have various biochemical and physiological effects. It has been reported to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. 2-methyl-N-[4-(1,3-thiazol-2-yl)phenyl]cyclopropane-1-carboxamide has also been shown to inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death. In addition, 2-methyl-N-[4-(1,3-thiazol-2-yl)phenyl]cyclopropane-1-carboxamide has been reported to inhibit the replication of HIV and hepatitis C virus by targeting viral enzymes.
实验室实验的优点和局限性
2-methyl-N-[4-(1,3-thiazol-2-yl)phenyl]cyclopropane-1-carboxamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It has also been shown to have low toxicity in vitro and in vivo. However, its solubility in water is limited, which may pose challenges in some experiments. In addition, the mechanism of action of 2-methyl-N-[4-(1,3-thiazol-2-yl)phenyl]cyclopropane-1-carboxamide is not fully understood, which may limit its use in certain studies.
未来方向
There are several future directions for research on 2-methyl-N-[4-(1,3-thiazol-2-yl)phenyl]cyclopropane-1-carboxamide. One area of interest is the investigation of the role of 2-methyl-N-[4-(1,3-thiazol-2-yl)phenyl]cyclopropane-1-carboxamide in inflammation and immune response. Another area of interest is the development of 2-methyl-N-[4-(1,3-thiazol-2-yl)phenyl]cyclopropane-1-carboxamide derivatives with improved solubility and potency. Furthermore, the potential of 2-methyl-N-[4-(1,3-thiazol-2-yl)phenyl]cyclopropane-1-carboxamide as a therapeutic agent for various diseases such as cancer and viral infections warrants further investigation.
合成方法
The synthesis of 2-methyl-N-[4-(1,3-thiazol-2-yl)phenyl]cyclopropane-1-carboxamide involves the reaction of 2-aminothiazole with 2-methylcyclopropanecarboxylic acid chloride in the presence of a base. The reaction yields a white solid that can be purified by recrystallization. The purity of the compound can be determined using various analytical techniques such as HPLC, NMR, and mass spectrometry.
科学研究应用
2-methyl-N-[4-(1,3-thiazol-2-yl)phenyl]cyclopropane-1-carboxamide has been extensively used in scientific research due to its potential as a therapeutic agent. It has been shown to have anti-inflammatory, anti-tumor, and anti-viral properties. 2-methyl-N-[4-(1,3-thiazol-2-yl)phenyl]cyclopropane-1-carboxamide has been tested in vitro and in vivo for its efficacy against various diseases such as cancer, HIV, and hepatitis C. It has also been used as a tool in biochemical and physiological studies to investigate the role of cyclopropane-containing compounds in biological systems.
属性
IUPAC Name |
2-methyl-N-[4-(1,3-thiazol-2-yl)phenyl]cyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2OS/c1-9-8-12(9)13(17)16-11-4-2-10(3-5-11)14-15-6-7-18-14/h2-7,9,12H,8H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCRMMFKZBAQUDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC1C(=O)NC2=CC=C(C=C2)C3=NC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Imidazo[1,5-a]pyridin-3-ylsulfanyl-1-(4-methylpiperidin-1-yl)ethanone](/img/structure/B7528485.png)
![2-[[5-Cyclopropyl-4-(furan-2-ylmethyl)-1,2,4-triazol-3-yl]sulfanyl]acetonitrile](/img/structure/B7528493.png)

![2-cyclopentyloxy-N-[1-(2,2-difluoroethyl)piperidin-4-yl]acetamide](/img/structure/B7528513.png)

![N-[(2-methoxyphenyl)-(1-methylimidazol-2-yl)methyl]-4-pyridin-2-ylsulfanylbenzamide](/img/structure/B7528525.png)
![N-[1-(2-methoxyphenyl)ethyl]pyridine-3-carboxamide](/img/structure/B7528539.png)
![2-[4-(2,5-Dimethylpyrrol-1-yl)piperidin-1-yl]pyridine-3-carbonitrile](/img/structure/B7528541.png)
![1-[4-(4-Hydroxyphenyl)piperazin-1-yl]-2-methylsulfanylethanone](/img/structure/B7528548.png)

![5-bromo-N-[[1-(dimethylamino)cyclopentyl]methyl]furan-2-carboxamide](/img/structure/B7528560.png)
![3-(2-phenylethenesulfonamido)-N-[3-(sulfamoylmethyl)phenyl]propanamide](/img/structure/B7528564.png)

![2-(6,7-dihydro-5H-cyclopenta[f][1]benzofuran-3-yl)-N-methylacetamide](/img/structure/B7528574.png)